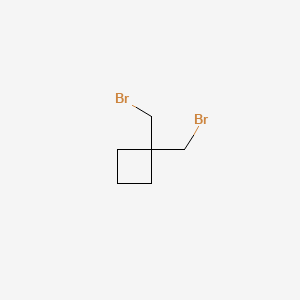

1,1-Bis(bromomethyl)cyclobutane

Description

Significance as a Versatile Synthetic Intermediate

1,1-Bis(bromomethyl)cyclobutane is a halogenated organic compound that has garnered attention in modern organic synthesis as a valuable and versatile building block. Its utility stems from the presence of two reactive bromomethyl groups attached to a single carbon atom within a strained cyclobutane (B1203170) ring. This unique structural arrangement allows for a variety of chemical transformations, making it a key precursor in the construction of more complex molecular architectures, particularly spirocyclic and bicyclic systems.

The two primary alkyl bromide functionalities serve as excellent electrophilic sites, readily undergoing nucleophilic substitution reactions. This dual reactivity enables the formation of two new carbon-carbon or carbon-heteroatom bonds, facilitating the construction of intricate ring systems in a controlled manner. A significant application of this compound and its derivatives is in the synthesis of spiro[3.3]heptane scaffolds. nih.govchemrxiv.orgchemrxiv.orgdiva-portal.org These motifs are of increasing interest in medicinal chemistry as they can act as conformationally restricted bioisosteres for commonly used groups like 1,4-disubstituted cyclohexanes, potentially improving the pharmacological profiles of drug candidates. nih.gov

The reaction of this compound analogues with dinucleophiles, such as diethyl malonate or p-toluenesulfonylmethyl isocyanide (TosMIC), allows for the efficient, often one-pot, construction of the spiro[3.3]heptane core through a double alkylation process. chemrxiv.orgchemrxiv.org This strategy has been successfully employed in the multigram scale synthesis of various functionalized spiro[3.3]heptane building blocks, highlighting the industrial and academic importance of this compound as a key intermediate. nih.govchemrxiv.orgchemrxiv.org

Overview of Cyclobutane Ring Systems in Organic Synthesis

Cyclobutane derivatives play a crucial role in organic synthesis, serving as fundamental components in a wide array of complex molecules and as key intermediates in various synthetic transformations. scholaris.ca The significance of the cyclobutane ring is largely attributed to its inherent ring strain, which is a consequence of the deviation of its C-C-C bond angles (approximately 90°) from the ideal tetrahedral angle of 109.5°. This stored strain energy makes cyclobutane rings susceptible to ring-opening reactions, which can be exploited to generate linear or larger cyclic systems with high stereocontrol.

Beyond ring-opening strategies, the rigid, three-dimensional structure of the cyclobutane scaffold makes it an attractive motif for the design of bioactive molecules and advanced materials. The defined spatial arrangement of substituents on a cyclobutane ring can enforce specific conformations, which is a valuable tool in medicinal chemistry for optimizing interactions with biological targets.

The construction of cyclobutane rings is often achieved through [2+2] cycloaddition reactions, either photochemically or thermally. Once formed, these four-membered rings can be chemically manipulated in numerous ways. For instance, intramolecular Wurtz-type reactions of 1,3-dihalocyclobutane derivatives can be used to form highly strained bicyclo[1.1.0]butanes. orgsyn.org However, a more prevalent application is the use of geminally disubstituted cyclobutanes, such as this compound, as pivotal intermediates for building spirocyclic systems. nih.govchemrxiv.orgdiva-portal.org These reactions leverage the cyclobutane unit as a rigid core, with the attached functional groups serving as handles for further synthetic elaboration. The ability to prepare and functionalize cyclobutane rings in a controlled manner has solidified their status as indispensable building blocks in the toolbox of modern organic chemists.

Detailed Research Findings

Recent research has highlighted the utility of substituted this compound derivatives as key intermediates in the scalable synthesis of functionalized spiro[3.3]heptanes, which are valuable scaffolds in drug discovery.

A 2025 study by Chernykh and colleagues detailed a practical, large-scale synthesis of 6-(trifluoromethyl)spiro[3.3]heptane building blocks starting from 1,1-bis(bromomethyl)-3-(trifluoromethyl)cyclobutane. chemrxiv.orgchemrxiv.org This key dibromide intermediate was prepared on a half-kilogram scale. The construction of the spiro[3.3]heptane core was then achieved through a double alkylation reaction. In one approach, the dibromide was reacted with diethyl malonate in the presence of a base to yield the corresponding spiro[3.3]heptane-2,2-dicarboxylate. chemrxiv.org Subsequent saponification and decarboxylation afforded the spiro[3.3]heptane-2-carboxylic acid. chemrxiv.org

An alternative route involved the reaction of the dibromide with p-toluenesulfonylmethyl isocyanide (TosMIC), which also yielded the spirocyclic core. chemrxiv.orgchemrxiv.org These methods provided access to a diverse array of mono- and bifunctional spiro[3.3]heptane derivatives, including alcohols, amines, and amino acids, on a multigram scale. chemrxiv.org

Similarly, a robust methodology was developed for constructing 6,6-difluorospiro[3.3]heptane derivatives using 1,1-bis(bromomethyl)-3,3-difluorocyclobutane as the common precursor. nih.gov This approach emphasizes a convergent synthesis strategy, allowing for the preparation of a wide range of novel, functionalized difluorospiro[3.3]heptane building blocks. The synthesis of these compounds underscores the importance of this compound derivatives as pivotal intermediates for creating structurally complex and medicinally relevant molecules. nih.gov

Data Tables

Physicochemical Properties of this compound and Derivatives

| Property | This compound | 1,1-Bis(bromomethyl)-3-(trifluoromethyl)cyclobutane | 1,1-Bis(bromomethyl)-3,3-difluorocyclobutane |

| CAS Number | 20371-79-3 | Not available | Not available |

| Molecular Formula | C₆H₁₀Br₂ | C₇H₉Br₂F₃ | C₆H₈Br₂F₂ |

| Molecular Weight | 241.95 g/mol | 309.96 g/mol | 277.94 g/mol |

| Physical Form | Liquid | Not specified | Not specified |

| Purity | 98% | Not specified | Not specified |

| Storage | 2-8°C, Sealed in dry | Not specified | Not specified |

| Source | scilit.com | chemrxiv.orgchemrxiv.org | nih.gov |

Spectroscopic Data of a Related Compound: 1,1-Bis(bromomethyl)-3-(trifluoromethyl)cyclobutane

| Type | Data |

| ¹H NMR (400 MHz, CDCl₃) | δ 3.61 (s, 4H), 3.23 – 3.08 (m, 1H), 2.70 – 2.58 (m, 2H), 2.50 – 2.39 (m, 2H) ppm |

| ¹³C NMR (101 MHz, CDCl₃) | δ 126.8 (q, J = 277.3 Hz), 46.1, 38.3 (q, J = 29.1 Hz), 36.4, 31.9 (q, J = 2.9 Hz) ppm |

| ¹⁹F NMR (376 MHz, CDCl₃) | δ -64.4 (d, J = 7.7 Hz) ppm |

| Source | chemrxiv.org |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,1-bis(bromomethyl)cyclobutane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10Br2/c7-4-6(5-8)2-1-3-6/h1-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMLYUDXIHNNLAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(CBr)CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10Br2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1,1 Bis Bromomethyl Cyclobutane and Its Analogues

Direct Bromination Pathways

Direct bromination strategies focus on converting cyclobutane (B1203170) precursors into the target dibromide. These methods are often favored for their straightforwardness, particularly when suitable starting materials are accessible.

Bromination of Cyclobutane Precursors

The most common precursor for direct bromination to 1,1-bis(bromomethyl)cyclobutane is 1,1-bis(hydroxymethyl)cyclobutane. This diol provides the necessary carbon skeleton, and the synthetic challenge lies in the efficient substitution of the two hydroxyl groups with bromine atoms. Another approach involves the reaction of methylenecyclobutane (B73084) with bromine, which can yield 1,1-bis(bromomethyl)cyclopropane (B1278821) as one component in a mixture of isomeric bromides. orgsyn.org

Reagent Systems and Condition Optimization

The conversion of alcohols to alkyl bromides is a fundamental transformation in organic synthesis, and several reagent systems have been optimized for this purpose, particularly for diols like 1,1-bis(hydroxymethyl)cyclobutane.

Triphenylphosphite/Bromine System: A robust method for producing (bromomethyl)cyclobutane (B93029) involves the use of triarylphosphites, such as triphenylphosphite, in combination with bromine. google.com The reaction is typically performed in a polar aprotic solvent like N,N-dimethylformamide (DMF). The process involves the initial reaction of triphenylphosphite with bromine at low temperatures (below 12°C) to form a bromophosphonium intermediate. google.comchemicalbook.com Subsequently, the alcohol precursor, such as cyclobutylmethanol, is added while maintaining the temperature below 0°C, ideally between -10°C and -5°C, to ensure high purity and yield. google.comchemicalbook.comgoogle.com This method has been successfully scaled for industrial production, yielding highly pure (bromomethyl)cyclobutane with yields around 78%. chemicalbook.comgoogle.com

N-Bromosuccinimide (NBS) System: N-Bromosuccinimide (NBS) is a widely used reagent for bromination due to its easier and safer handling compared to liquid bromine. rsc.org For the conversion of cyclobutylmethanol precursors, NBS is often used in conjunction with triphenylphosphine (B44618). wikipedia.org A patented method describes the bromination of cyclobutylmethanol using NBS and triphenyl phosphite (B83602) in an aprotic solvent like methylene (B1212753) dichloride. google.com The reaction is conducted by adding NBS in batches while maintaining the temperature between 20-40°C for several hours. google.com This approach is advantageous for its mild conditions and suitability for industrial-scale production. google.com NBS can also be used to α-brominate carbonyl derivatives or to brominate electron-rich aromatic compounds. wikipedia.org

| Reagent System | Precursor | Solvent | Temperature | Yield | Reference |

| Triphenylphosphite / Br₂ | Cyclobutylmethanol | DMF | <12°C, then -10°C to -5°C | 78% | google.comchemicalbook.comgoogle.com |

| N-Bromosuccinimide / Triphenyl Phosphite | Cyclobutylmethanol | Methylene Dichloride | 20-40°C | Not specified | google.com |

Ring-Closing Strategies for Cyclobutane Core Formation

Cycloaddition Approaches to Substituted Cyclobutanes

[2+2] cycloaddition reactions are a powerful and common method for synthesizing cyclobutane rings. nih.gov These reactions involve the union of two unsaturated components, such as two alkene molecules, or an alkene and an allene (B1206475) or ketene, to form the four-membered ring. nih.govorganicreactions.org

Allenoate-Alkene [2+2] Cycloaddition: A notable method involves the Lewis acid-promoted [2+2] cycloaddition of terminal alkenes with allenoates, such as phenyl 2,3-butadienoate. nih.govorganic-chemistry.org This process, often catalyzed by EtAlCl₂, allows for the rapid synthesis of 1,3-substituted cyclobutanes in high yields. nih.govorganic-chemistry.org

Thermal and Photochemical Cycloadditions: Cyclobutane derivatives can also be formed through thermal cycloaddition reactions, for instance, the dimerization of tetrafluoroethylene (B6358150) to form octafluorocyclobutane. organicreactions.org Photochemical [2+2] cycloadditions are also widely used, often to create complex polycyclic systems by tethering the two reacting alkene groups. wikipedia.orgharvard.edu

Catalytic [2+2] Cycloadditions: Organic acids like Tf₂NH have been shown to efficiently catalyze the [2+2] cycloaddition of silyl (B83357) enol ethers with acrylates, affording highly substituted cyclobutanes with high stereoselectivity under mild conditions. acs.org

Intramolecular Cyclization Reactions

Intramolecular cyclization provides another route to the cyclobutane core, where a single molecule containing two reactive sites reacts to form the ring. This approach benefits from favorable kinetics due to the proximity of the reacting groups. wikipedia.org

Wurtz-type Reactions: The intramolecular reaction of 1,3-dihalides with metals like sodium is a classic method for forming cyclopropane (B1198618) rings and can be adapted for cyclobutanes. orgsyn.org For example, the reduction of 1,3-dihalides can yield cyclobutane derivatives, although reactions involving 1,4-dihalides sometimes result in low yields of the desired cyclobutane. orgsyn.org

Silicon-Assisted Cyclizations: Allylsilanes containing an electrophilic group can undergo intramolecular cyclization catalyzed by a Lewis acid. beilstein-journals.org For instance, mesylates derived from hydroxy-functionalized allylsilanes can cyclize in the presence of fluoride (B91410) ions to produce methylenecyclobutanes in good yields. beilstein-journals.org

Radical Cyclizations: Free radical cyclization is another established method for synthesizing cyclobutane-containing natural products. nih.gov

Derivatization from Related Cyclobutane Scaffolds

The synthesis of this compound is most directly achieved by derivatizing a closely related and often more accessible precursor, 1,1-bis(hydroxymethyl)cyclobutane. This diol serves as a common starting point for creating various 1,1-disubstituted cyclobutanes.

The conversion of the two primary alcohol groups of 1,1-bis(hydroxymethyl)cyclobutane to bromomethyl groups is typically accomplished using standard brominating agents. The triphenylphosphine dibromide (Ph₃PBr₂) system, often generated in situ from triphenylphosphine and bromine, is highly effective for this transformation. nih.govenamine.net This reagent converts alcohols to alkyl bromides with minimal side reactions, making it suitable for sensitive substrates. enamine.net The reaction proceeds via an established mechanism where the phosphine (B1218219) reagent activates the alcohol for nucleophilic substitution by the bromide ion. nih.gov This method provides a reliable and high-yielding route to this compound from its diol analogue.

Scalable Synthesis and Process Optimization Considerations

The industrial-scale production of this compound and its structurally related analogues necessitates robust, efficient, and economically viable synthetic routes. While detailed process optimization for the parent compound is not extensively documented in public literature, scalable syntheses for key analogues provide significant insights into the practical challenges and solutions for producing these valuable intermediates. Research has focused on multi-step sequences that allow for large-scale preparation and on optimizing reaction conditions to maximize yield and purity.

A notable example is the practical, large-scale synthesis of 1,1-bis(bromomethyl)-3-(trifluoromethyl)cyclobutane , a key intermediate for producing spiro[3.3]heptane building blocks. chemrxiv.orgscilit.comscilit.com A five-step reaction sequence starting from a commercially available cyclobutanone (B123998) derivative has been developed, enabling the production of this dibromide on a 0.5 kg scale in a single run. chemrxiv.orgscilit.com This achievement underscores the feasibility of handling and functionalizing the cyclobutane core on a significant scale. The subsequent use of this intermediate to construct the spiro[3.3]heptane core has been demonstrated on scales up to 120 g, further validating the utility of the scalable approach. chemrxiv.orgscilit.com

| Intermediate | Starting Material | Scale | Key Features | Reference |

| 1,1-Bis(bromomethyl)-3-(trifluoromethyl)cyclobutane | Commercially available cyclobutanone derivative | 0.5 kg (single run) | 5-step sequence; enables further synthesis of spiro[3.3]heptane derivatives on a 120 g scale. | chemrxiv.orgscilit.com |

Another important analogue, 3,3-bis(bromomethyl)oxetane (BBMO), which shares the gem-bis(bromomethyl) structural motif but features an oxetane (B1205548) ring, has been the subject of optimized and scalable synthetic procedures. One effective method starts from tribromoneopentyl alcohol (TBNPA), a commercially available flame retardant. ua.eduscielo.br The cyclization to form the oxetane ring is achieved by treating TBNPA with sodium hydroxide (B78521) under Schotten-Baumann conditions. ua.edu Subsequent purification by distillation allows for the recovery of BBMO in high yield and purity. This process has been demonstrated on a 100 g scale. ua.edu

Process optimization for BBMO synthesis has focused on purification and reaction control. A scalable purification method involving short-path distillation under reduced pressure (10 mbar) has been shown to effectively separate impurities, achieving greater than 96% purity with a 72% yield. Another approach utilizes phase-transfer catalysis, with reagents like tetrabutylammonium (B224687) bromide (TBAB), to facilitate the cyclization of precursors such as pentaerythritol or metriol using hydrobromic acid, which can achieve yields exceeding 90%. Controlling stoichiometric ratios and maintaining low temperatures during bromination are critical for minimizing side reactions.

| Product | Precursor | Reagents | Yield | Purity | Scale | Reference |

| 3,3-Bis(bromomethyl)oxetane (BBMO) | Tribromoneopentyl alcohol (TBNPA) | Sodium hydroxide | 72% | >95% | 100 g | ua.edu |

| 3,3-Bis(bromomethyl)oxetane (BBMO) | Tribromoneopentyl alcohol (TBNPA) | Potassium hydroxide, Toluene | - | - | - | scielo.br |

| 3,3-Bis(bromomethyl)oxetane (BBMO) | Precursors (e.g., pentaerythritol) | Hydrobromic acid, Phase-transfer catalyst | >90% | >95% (GC) | - |

These examples highlight key considerations for scaling up the synthesis of this compound. The choice of starting materials that are commercially available and cost-effective is crucial. ua.edugoogle.com Furthermore, reaction conditions must be carefully controlled to manage the reactivity of brominating agents and the stability of the strained cyclobutane ring. google.com Purification methods, such as distillation under reduced pressure, are essential for achieving the high purity required for subsequent synthetic steps. ua.edu The successful multi-kilogram and gram-scale syntheses of these analogues demonstrate that with careful process development, the production of this compound and its derivatives is highly achievable for industrial applications. chemrxiv.orgua.edu

Reactivity Profiles and Mechanistic Investigations of 1,1 Bis Bromomethyl Cyclobutane

Nucleophilic Substitution Reactions

The primary alkyl bromide nature of the two bromomethyl groups makes 1,1-bis(bromomethyl)cyclobutane an excellent substrate for nucleophilic substitution reactions, primarily proceeding via an SN2 mechanism. The quaternary carbon atom at the 1-position prevents substitution at the ring itself, directing reactions to the exocyclic methylene (B1212753) carbons.

Stereoelectronic Influences of Geminal Bromomethyl Functionalities

Stereoelectronic effects, which describe the influence of orbital interactions on the stereochemistry and reactivity of a molecule, play a significant role in the reactions of this compound. The presence of two bulky bromomethyl groups attached to the same carbon atom leads to notable steric and electronic consequences.

One key factor is the Thorpe-Ingold effect , or gem-dialkyl effect, which suggests that increasing the size of geminal substituents on a carbon chain compresses the angle between them, bringing the reactive termini closer and often accelerating intramolecular reactions. lucp.netwikipedia.org While this is most pronounced in cyclization, the underlying principle of angle compression and steric hindrance influences the conformational preferences of the bromomethyl groups and their accessibility to incoming nucleophiles. The cyclobutane (B1203170) ring itself is not planar but exists in a puckered or "butterfly" conformation to relieve some torsional strain. masterorganicchemistry.comdalalinstitute.com The two bromomethyl groups will occupy positions on this puckered ring, and their rotational conformations will be influenced by steric repulsion and orbital overlaps.

Furthermore, the presence of one C-Br bond can electronically influence the adjacent one. Although not directly attached to the same carbon, the orbitals of the two bromomethyl groups can interact through space. The substitution of the first bromine atom with a nucleophile changes the electronic nature of the geminal substituent, which in turn affects the reactivity of the second C-Br bond. For example, the introduction of an electron-withdrawing group can decrease the nucleophilicity of the second reaction site or alter the stability of the transition state for the second substitution. Conversely, stereoelectronic effects arising from interactions between vicinal orbitals, such as the interaction between a bonding orbital and an adjacent anti-bonding orbital (σ → σ*), can influence bond strengths and reactivity. sit.edu.cn

Reaction Kinetics and Regioselectivity in Substitution Processes

The nucleophilic substitution of this compound is expected to follow second-order kinetics, characteristic of SN2 reactions, where the rate depends on the concentration of both the cyclobutane substrate and the nucleophile. youtube.com The two bromomethyl groups are chemically equivalent, meaning the first substitution can occur at either site with equal probability.

The process is a sequential reaction:

Mono-substitution: The first nucleophile attacks one of the bromomethyl groups to form a monosubstituted product.

Di-substitution: A second nucleophile (which can be the same or different from the first) attacks the remaining bromomethyl group.

Regioselectivity becomes a key consideration after the first substitution. The newly introduced substituent (Nu) can influence the rate of the second substitution. If 'Nu' is an electron-withdrawing group, it may deactivate the remaining bromomethyl group towards further nucleophilic attack. The reaction conditions, such as the concentration of the nucleophile and reaction time, can be controlled to favor either the mono- or di-substituted product. This sequential reactivity allows for the synthesis of both symmetrically and asymmetrically 1,1-disubstituted cyclobutane derivatives.

| Reaction Stage | Reactants | Product | Description |

|---|---|---|---|

| Mono-substitution | This compound + 1 eq. Nu⁻ | 1-(Bromomethyl)-1-(nucleomethyl)cyclobutane | Favored by using one equivalent of the nucleophile. |

| Di-substitution | This compound + ≥2 eq. Nu⁻ | 1,1-Bis(nucleomethyl)cyclobutane | Favored by using an excess of the nucleophile. |

Electrophilic Addition Pathways

As a saturated carbocycle, this compound does not undergo electrophilic addition reactions in the manner characteristic of alkenes or other unsaturated systems. libretexts.org Electrophilic additions typically require the presence of a π-bond which can act as a nucleophile.

However, the high ring strain of the cyclobutane core (approximately 26 kcal/mol) makes it susceptible to ring-opening reactions under certain conditions. masterorganicchemistry.com While not a classical electrophilic addition, treatment with strong Lewis acids or electrophiles could potentially lead to the cleavage of a C-C bond within the ring. nih.govnih.govresearchgate.net Such reactions often proceed via a polar mechanism, where the Lewis acid coordinates to the substrate, facilitating ring-opening to generate a carbocationic intermediate that can be trapped by a nucleophile. nih.govrsc.org For instance, donor-acceptor cyclobutanes are known to undergo Lewis acid-catalyzed ring-opening and subsequent cycloaddition reactions. nih.govresearchgate.net Therefore, while electrophilic addition across a bond is not feasible, electrophile-induced ring-opening represents a potential reactivity pathway.

Metal-Mediated and Organocatalytic Transformations

The versatility of this compound is significantly expanded through metal-mediated and organocatalytic methods, which enable the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions for Cyclobutane Functionalization

The primary alkyl bromide functionalities of this compound are well-suited as electrophilic partners in palladium-catalyzed cross-coupling reactions. These methods provide a powerful tool for constructing complex molecular architectures by forming new C-C bonds.

The Suzuki-Miyaura coupling is a prominent example, where an organoboron reagent is coupled with an organic halide. organic-chemistry.orgmdpi.com The reaction of this compound with aryl- or vinylboronic acids, catalyzed by a palladium complex with suitable phosphine (B1218219) ligands (e.g., PCy₃, P(t-Bu)₃, or SPhos), can yield mono- or di-arylated (or vinylated) products. nih.govacs.orgnih.gov The reaction proceeds through a catalytic cycle involving oxidative addition of the C-Br bond to a Pd(0) species, transmetalation with the organoboron compound, and reductive elimination to form the product and regenerate the catalyst. mdpi.comnih.gov Similar to nucleophilic substitution, the reaction can be controlled to achieve selective mono- or di-coupling. Other cross-coupling reactions, such as Negishi (using organozinc reagents) and borylation (using diboron (B99234) reagents), are also applicable to primary alkyl bromides and could be used to functionalize this cyclobutane core. acs.orgnih.govresearchgate.netfrontierspecialtychemicals.com

| Coupling Reaction | Coupling Partner | Catalyst System (Example) | Potential Product |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid (Ar-B(OH)₂) | Pd(OAc)₂ / PCy₃ | 1-(Bromomethyl)-1-(arylmethyl)cyclobutane |

| Suzuki-Miyaura | Arylboronic acid (Ar-B(OH)₂) | Pd₂(dba)₃ / SPhos | 1,1-Bis(arylmethyl)cyclobutane |

| Negishi | Organozinc halide (R-ZnX) | Pd₂(dba)₃ / PCyp₃ | 1,1-Bis(alkylmethyl)cyclobutane |

| Miyaura Borylation | Bis(pinacolato)diboron (B₂pin₂) | PdCl₂(dppf) / KOAc | 1-(Bromomethyl)-1-((pinacolato)borylmethyl)cyclobutane |

N-Heterocyclic Carbene (NHC)-Catalyzed Reactions Involving Cyclobutane Derivatives

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts capable of mediating a wide range of chemical transformations, often by inducing umpolung (polarity reversal) reactivity. acs.orgnih.gov While direct NHC-catalyzed reactions with saturated alkyl halides like this compound are not standard, NHCs are known to activate other functional groups that could be derived from it.

For instance, NHCs are highly effective in catalyzing reactions of aldehydes, enals, and esters. researchgate.netdntb.gov.ua this compound could be converted into a corresponding dialdehyde (B1249045) or diester via substitution and oxidation. These derivatives could then potentially engage in NHC-catalyzed transformations such as intramolecular Stetter or benzoin (B196080) reactions to form complex, fused-ring systems. Research has shown that NHCs can catalyze the activation of saturated esters at the β-carbon, and participate in annulation reactions with strained rings like cyclobutenones, highlighting their utility in the chemistry of four-membered rings. nih.govresearchgate.net These examples suggest that while direct catalysis on the parent compound is unlikely, its derivatives are potential substrates for sophisticated NHC-mediated bond formations, opening avenues for advanced synthetic applications.

Reductive Coupling and Intramolecular Wurtz-Type Reactions

The intramolecular Wurtz-type reaction, a reductive coupling of alkyl halides using metals like sodium, is a classic method for the formation of strained carbocyclic rings. organic-chemistry.orgwikipedia.org This reaction is particularly useful for closing small rings, including three- and four-membered rings, from dihalide precursors. wikipedia.org In the context of this compound, this reaction pathway offers a direct route to spirocyclic systems, specifically spiro[3.3]heptane.

The mechanism of the Wurtz reaction is generally understood to involve a metal-halogen exchange, which can proceed through radical intermediates, to form an organometallic species (RM). wikipedia.org This intermediate then reacts with the second alkyl halide moiety in an intramolecular fashion, resembling an SN2 displacement, to form the new carbon-carbon bond and close the ring. wikipedia.org The reaction is typically conducted in aprotic polar solvents such as ether or tetrahydrofuran (B95107) (THF). wikipedia.org

While direct studies on this compound are not extensively detailed, the reactivity can be inferred from analogous compounds. For instance, the intramolecular Wurtz coupling of 1-bromo-3-chlorocyclobutane (B1620077) using sodium in refluxing dioxane yields bicyclo[1.1.0]butane, demonstrating the feasibility of forming highly strained ring systems under these conditions. wikipedia.orgstackexchange.com Similarly, the electrolytic reduction of the analogous 1,1-bis(bromomethyl)cyclopropane (B1278821) is a key step in synthesizing various cyclopropane (B1198618) and cyclobutane derivatives. The reaction of 1,1-bis(bromomethyl)cyclopentane, a close homologue, can lead to the formation of spiro[2.4]heptane, further supporting the expected formation of spiro[3.3]heptane from the cyclobutane analogue. lookchem.com

The efficiency of these cyclization reactions can be influenced by the choice of metal, with silver, zinc, iron, and copper also being employed in Wurtz-like couplings. wikipedia.org

Table 1: Examples of Intramolecular Wurtz-Type Reactions of Dihalocycloalkanes

| Starting Material | Reagent | Product | Yield | Reference |

| 1-Bromo-3-chlorocyclobutane | Sodium | Bicyclo[1.1.0]butane | 95% | wikipedia.org |

| 1,6-Dibromohexane | Sodium | Cyclohexane | Variable | wikipedia.org |

Thermolytic Pathways and Molecular Rearrangements

The thermal decomposition of cyclobutane and its derivatives has been a subject of considerable study. thieme-connect.de Generally, the thermolysis of unsubstituted cyclobutane yields two molecules of ethylene (B1197577) through a stepwise mechanism believed to involve a butane-1,4-diyl radical intermediate. thieme-connect.de This process is orbital symmetry forbidden as a concerted reaction. thieme-connect.de

For substituted cyclobutanes like this compound, the thermolytic pathways can be more complex, often involving molecular rearrangements. Research on the thermolysis of structurally related gem-dihalogenated small rings provides insight into potential reaction channels. For example, the thermolysis of 1-(1-aryl-1-bromomethyl)cyclopropyl bromides at 150°C does not yield the expected cyclobutane derivatives but instead leads to rearranged ring-opened products, specifically (Z)- and (E)-isomers of 2,4-dibromo-1-aryl-1-butenes. univie.ac.atnih.govresearchgate.netacs.org This suggests that thermal stress on this compound might favor rearrangement pathways over simple fragmentation or cyclization.

A plausible mechanism for the rearrangement of this compound upon heating could involve the homolytic cleavage of a carbon-bromine bond to form a primary radical. This radical could then trigger a rearrangement of the cyclobutane ring itself, a process facilitated by the release of ring strain. The thermolysis of vinylcyclopropanes to cyclopentenes is a well-documented rearrangement that proceeds through diradical intermediates, highlighting the propensity of strained rings to undergo thermal reorganization. nih.gov

Radical Chemistry Involving Brominated Cyclobutane Analogues

The radical chemistry of brominated cyclobutanes is rich and offers pathways to highly functionalized molecules. The carbon-bromine bond is susceptible to homolytic cleavage, and the resulting radicals can participate in a variety of transformations.

A key reaction type is radical cascade reactions. For instance, simple cyclobutanes can be converted into highly functionalized cyclobutene (B1205218) derivatives through a copper-catalyzed radical cascade. rsc.orgrsc.org This process involves the cleavage of multiple C-H bonds and the formation of new C-Br bonds, leading to products like 1,3,3-tribromocyclobutene in high yield. rsc.org The proposed mechanism involves the formation of a benzylic-type radical followed by elimination and subsequent radical addition and hydrogen abstraction steps. rsc.org

The reaction of cyclobutane itself with bromine proceeds via a radical mechanism to produce bromocyclobutane. askfilo.com This fundamental reaction underscores the susceptibility of the cyclobutane framework to radical attack.

Furthermore, the behavior of cyclopropylmethyl radicals, which undergo extremely rapid ring-opening to the but-3-enyl radical, provides a useful model for understanding the potential fate of radicals generated from this compound. psu.edu A radical formed at one of the bromomethyl carbons could potentially induce a ring-opening or rearrangement of the cyclobutane ring, although cyclobutylmethyl radicals are significantly more stable and less prone to ring-opening than their cyclopropylmethyl counterparts. psu.edu Radical additions to the strained σ-bonds of bicyclo[1.1.0]butanes, which are structurally related to cyclobutane derivatives, have been shown to proceed with high stereocontrol to yield 1,3-disubstituted cyclobutanes, further illustrating the utility of radical pathways in functionalizing cyclobutane cores. researchgate.net

Table 2: Copper-Catalyzed Radical Bromination of Cyclobutane

| Substrate | Catalyst | Oxidant | Product | Yield | Reference |

| Phenylcyclobutane | CuBr | N-Fluorobenzenesulfonimide (NFSI) | 1,3,3-Tribromocyclobutene derivative | 92% | rsc.org |

Formal Cycloaddition Reactions (e.g., [3+1]-Cycloaddition)

While this compound itself is not a typical substrate for direct cycloaddition, it can serve as a precursor to reactive intermediates that do participate in such reactions. A relevant transformation is its potential use as a three-carbon component in formal [3+1] cycloaddition reactions to construct spirocyclic systems.

This can be conceptualized by the in-situ generation of a cyclobutane-based o-quinodimethane analogue. The treatment of this compound with a reducing agent, such as sodium iodide or an electrochemical method, could generate a highly reactive diene. This intermediate could then be trapped by a suitable dienophile (the one-carbon component) in a cycloaddition manner. This strategy is analogous to the well-established use of 1,2-bis(bromomethyl)benzene (B41939) to generate o-quinodimethane for Diels-Alder reactions. acs.org

The concept of formal [3+1] cycloadditions has been demonstrated in the synthesis of functionalized cyclobutanes. For example, borylated cyclobutanols have been synthesized through a formal [3+1]-cycloaddition between 1,1-diborylalkanes and epihalohydrins. scholaris.ca This showcases a modern approach to constructing the cyclobutane ring via the combination of a three-atom and a one-atom component. scholaris.ca Although this example builds the cyclobutane ring rather than using a pre-existing one, it highlights the mechanistic principle.

Applying this logic, this compound could potentially react with a C1-bisnucleophile or its equivalent under suitable conditions to afford spiro[3.0]hexane derivatives, though such a specific application is not yet prominently documented.

Applications in Advanced Organic Synthesis and Materials Chemistry

Construction of Strained Polycyclic Systems

The unique geometry of 1,1-bis(bromomethyl)cyclobutane makes it an ideal starting material for the synthesis of strained polycyclic systems, which are characterized by their rigid, three-dimensional structures.

Precursor for Bicyclobutane Architectures

Bicyclobutane, the smallest fused-ring carbocycle, possesses a high degree of strain energy, making it a valuable synthon for strain-releasing reactions. acs.org While direct synthesis from this compound is not the most common route, the related compound, 1-bromo-3-chlorocyclobutane (B1620077), is a known precursor to bicyclo[1.1.0]butane through an intramolecular Wurtz-type coupling using molten sodium. orgsyn.orgwikipedia.org This reaction highlights the utility of di-halogenated cyclobutanes in forming the highly strained bicyclobutane core. The synthesis of bicyclobutane derivatives can also be achieved through the ring closure of substituted 2-bromo-1-(chloromethyl)cyclopropane with magnesium. wikipedia.org

Synthesis of Bicyclo[1.1.1]pentane Scaffolds

Bicyclo[1.1.1]pentanes (BCPs) have gained prominence as bioisosteres for para-substituted benzene (B151609) rings in drug discovery, offering improved physicochemical properties. nih.gov A key precursor for the synthesis of BCPs is [1.1.1]propellane, which can be generated from 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane. nih.govorgsyn.orgacs.org While not a direct application of this compound, this synthesis underscores the importance of related gem-dihalocycloalkanes in accessing these valuable scaffolds. The subsequent reactions of [1.1.1]propellane with various reagents allow for the introduction of diverse functionalities at the bridgehead positions, leading to a wide array of BCP derivatives. nih.govnih.govorgsyn.org

Building Block for Spirocyclic Compounds

Spirocyclic compounds, which contain two rings connected by a single common atom, are of increasing interest in medicinal chemistry due to their conformational rigidity and three-dimensionality. chemrxiv.org this compound serves as a crucial starting material for the synthesis of spiro[3.3]heptane derivatives.

Synthesis of Spiro[3.3]heptane Derivatives

The double alkylation of active methylene (B1212753) compounds with this compound or its derivatives is a common and effective strategy for constructing the spiro[3.3]heptane core. chemrxiv.orgnih.gov For instance, the reaction of 1,1-bis(bromomethyl)-3,3-difluorocyclobutane with diethyl malonate in the presence of a base affords a spiro[3.3]heptane diester, which can be further functionalized. nih.gov Similarly, reaction with tosylmethyl isocyanide (TosMIC) followed by hydrolysis leads to the corresponding spiro[3.3]heptanone. chemrxiv.orgnih.gov

Access to Mono- and Bifunctional Spiro[3.3]heptane Building Blocks

The versatility of the spiro[3.3]heptane core synthesized from this compound derivatives allows for the preparation of a wide range of mono- and bifunctional building blocks. chemrxiv.orgnih.gov Starting from a common precursor like 1,1-bis(bromomethyl)-3-(trifluoromethyl)cyclobutane, a variety of functional groups such as alcohols, amines, carboxylic acids, and boronate esters can be introduced. chemrxiv.orgchemrxiv.orgscilit.com This accessibility to diverse building blocks is crucial for the development of new drug candidates and materials with tailored properties. chemrxiv.org

Role in Polymeric Material Precursors

The reactivity of the bromomethyl groups in this compound and its derivatives also extends to polymer chemistry. These compounds can be used as monomers or cross-linking agents to introduce the rigid cyclobutane (B1203170) motif into polymer chains. This can lead to polymers with enhanced thermal stability and other desirable properties. vulcanchem.com For example, the polymerization of bicyclo[1.1.0]butane derivatives, which can be accessed from related precursors, can lead to the formation of cyclobutane-containing polymers. rsc.org

On-Surface Dehalogenative Polymerization

On-surface synthesis under ultrahigh vacuum (UHV) conditions has emerged as a powerful technique for creating well-defined, one- and two-dimensional covalent polymers that are inaccessible through traditional solution-based methods. uni-graz.at A key strategy in this field is dehalogenative polymerization, where halogenated precursor molecules are deposited onto a catalytic metal surface, typically gold (Au) or copper (Cu). Thermal activation then causes the cleavage of carbon-halogen bonds, generating highly reactive radical species. uni-graz.at

These surface-stabilized radicals can then couple with each other to form new carbon-carbon bonds, leading to polymerization. uni-graz.at While direct studies on this compound are not extensively documented in the search results, the behavior of analogous benzylic bromides provides a strong model for its potential reactivity. For instance, the on-surface polymerization of 2,3-bis(bromomethyl)naphthalene (B3052160) on a Au(111) surface has been investigated. nih.gov In this process, the precursor undergoes dehalogenative C-C coupling upon annealing. Initially, a non-conjugated polymer, poly(o-naphthylene vinylidene), is formed. Further heating induces dehydrogenation, transforming it into the fully conjugated poly(o-naphthylene vinylene). nih.gov

By analogy, this compound is an excellent candidate for on-surface polymerization. The process would involve the following steps:

Deposition : Sublimation of this compound onto a catalytic metal surface (e.g., Au(111)) under UHV.

Activation : Gentle heating would initiate the homolytic cleavage of the carbon-bromine bonds, creating surface-stabilized biradicals centered on the methylene carbons.

Polymerization : These reactive sites would then couple to form polymer chains. The resulting polymer would likely consist of repeating cyclobutane units linked by ethylene (B1197577) bridges, forming a poly(1,1-cyclobutanediylethylene) structure.

This method offers precise control over the polymer structure in two dimensions, paving the way for novel materials with unique electronic and topological properties derived from the incorporated cyclobutane rings.

Design of Specialized Polymer Architectures

The incorporation of the cyclobutane moiety into polymer backbones is a key strategy for designing materials with enhanced or specialized properties, such as improved thermal stability. vulcanchem.comrsc.org this compound serves as a valuable monomer for creating such polymers due to its bifunctional nature, which allows it to be integrated into various polymer chains through condensation polymerization.

By reacting with appropriate co-monomers, this compound can be used to synthesize a variety of polymer classes:

Polyesters : Copolymerization with dicarboxylic acids would yield polyesters containing the cyclobutane unit as part of the diol component. The rigid and strained nature of the cyclobutane ring can significantly influence the thermal properties, such as the glass transition temperature (Tg) and decomposition temperature, of the resulting polyester. rsc.org

Polyethers : Reaction with diols or bisphenols under Williamson ether synthesis conditions would produce polyethers with the cyclobutane ring integrated into the polymer backbone.

Polyamines and Other Nitrogen-Containing Polymers : Condensation with diamines would lead to the formation of polyamines. The two bromomethyl groups can react with primary or secondary amines to build linear or cross-linked polymer networks. vulcanchem.com

The primary advantage of using this compound is the introduction of the 1,1-disubstituted cyclobutane scaffold into the polymer chain. This structural feature can:

Enhance Thermal Stability : The rigid cyclobutane ring can restrict segmental motion, leading to higher glass transition temperatures compared to more flexible aliphatic analogues. vulcanchem.com

Modify Mechanical Properties : The introduction of such a strained ring can impact the polymer's modulus, toughness, and crystallinity.

Control Polymer Architecture : Its use as a building block allows for the precise design of linear, branched, or cross-linked polymers with tailored properties. mdpi.com

The synthesis of cyclobutane-based polyesters from other cyclobutane diols has demonstrated that these materials are promising as alternatives to polymers made with potentially hazardous monomers like bisphenol A (BPA). rsc.org

Development of Diverse Functionalized Cyclobutane Derivatives

The two reactive bromomethyl groups of this compound make it a versatile starting material for synthesizing a wide array of functionalized cyclobutane derivatives. The presence of the bromine atoms facilitates reactions such as nucleophilic substitutions and intramolecular cyclizations.

A key application is in the synthesis of highly strained ring systems. Through an intramolecular Wurtz-type reaction, where the compound is treated with a metal like zinc or sodium, the two bromomethyl groups can be coupled to form a new three-membered ring. This transformation results in the formation of bicyclo[1.1.1]pentane derivatives. orgsyn.org This class of compounds is of significant interest in medicinal chemistry and materials science as bioisosteres for benzene rings.

Furthermore, the bromomethyl groups are excellent leaving groups for nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups. The table below summarizes some of the potential transformations.

| Reagent(s) | Reaction Type | Product Class |

| Sodium Ethoxide (NaOEt) | Nucleophilic Substitution | 1,1-Bis(ethoxymethyl)cyclobutane vulcanchem.com |

| Primary Amines (R-NH₂) | Nucleophilic Substitution | 1,1-Bis(alkylaminomethyl)cyclobutane vulcanchem.com |

| Sodium Cyanide (NaCN) | Nucleophilic Substitution | 1,1-Bis(cyanomethyl)cyclobutane |

| Sodium Azide (NaN₃) | Nucleophilic Substitution | 1,1-Bis(azidomethyl)cyclobutane |

| Zinc (Zn) or Sodium (Na) | Intramolecular Coupling | Bicyclo[1.1.1]pentane derivatives orgsyn.org |

These reactions demonstrate the utility of this compound as a flexible intermediate for accessing a variety of more complex cyclobutane-containing molecules for further synthetic applications.

Structural Elucidation and Conformational Analysis

Advanced Spectroscopic Characterization Techniques

Spectroscopic techniques are fundamental in elucidating the molecular structure of 1,1-bis(bromomethyl)cyclobutane, providing detailed information about its atomic connectivity and spatial arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the configuration and studying the conformational behavior of this compound in solution. The analysis of ¹H and ¹³C NMR spectra allows for the assignment of each atom within the molecule.

In the ¹H NMR spectrum, the protons of the two equivalent bromomethyl (-CH₂Br) groups are expected to produce a single resonance. The protons on the cyclobutane (B1203170) ring would exhibit more complex splitting patterns due to their diastereotopic nature arising from the ring's puckered conformation. This non-planar structure makes the axial and equatorial protons on each ring carbon chemically non-equivalent, leading to distinct chemical shifts and coupling constants.

The ¹³C NMR spectrum would show distinct signals for the quaternary carbon atom C1, the bromomethyl carbons, and the carbons at positions 2, 3, and 4 of the cyclobutane ring. The chemical shifts provide evidence for the electronic environment of each carbon atom.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on standard substituent effects and may vary from experimental data.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1 | - | ~45-55 |

| CH₂ (ring) | ~1.8-2.5 | ~25-35 |

| CH₂Br | ~3.4-3.6 | ~35-45 |

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, offers a characteristic fingerprint of this compound by probing its molecular vibrations. ifo.lviv.ua The puckered nature of the cyclobutane ring is a key feature that can be investigated using this method. ifo.lviv.ua

The IR spectrum of cyclobutane itself displays characteristic C-H stretching vibrations between 2887 and 2987 cm⁻¹ and ring deformation modes around 898 cm⁻¹. docbrown.info For this compound, the presence of the bromomethyl groups introduces a strong C-Br stretching vibration, which is typically observed in the 500-600 cm⁻¹ region of the spectrum. The various CH₂ bending and rocking vibrations of the cyclobutane ring and the bromomethyl groups would also be present, providing further structural confirmation.

Table 2: Key Vibrational Modes and Expected Frequencies for this compound (Note: Based on typical group frequencies.)

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C-H Stretch | Cyclobutane Ring, -CH₂Br | 2850-3000 |

| CH₂ Scissoring | Cyclobutane Ring | ~1450-1470 |

| C-C Stretch | Cyclobutane Ring | ~800-1200 |

| C-Br Stretch | -CH₂Br | 500-600 |

X-ray Crystallography Studies of this compound and its Derivatives

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a single crystal. cam.ac.uk While a specific crystal structure for this compound is not publicly available, studies on similar cyclobutane derivatives show that the four-membered ring is typically non-planar, adopting a puckered conformation to alleviate ring strain. researchgate.net For instance, the analysis of related structures reveals that the degree of puckering is influenced by the nature and position of the substituents on the ring. researchgate.net In the solid state, intermolecular interactions such as halogen bonding involving the bromine atoms would likely play a significant role in the crystal packing.

Computational Chemistry and Theoretical Modeling

Theoretical calculations and simulations provide deep insights into the structural and dynamic properties of molecules that can be challenging to observe experimentally.

Molecular dynamics (MD) simulations offer a powerful approach to study the time-dependent behavior of this compound, including the dynamics of its ring and substituents. smolecule.com These simulations can model the puckering motion of the cyclobutane ring, which involves the inversion of the ring between two stable, non-planar conformations. The energy barrier associated with this ring inversion is a key parameter that governs the conformational flexibility of the molecule.

Furthermore, MD simulations can be employed to investigate the rotational dynamics of the C1-CH₂Br bonds. The rotation of the two bromomethyl groups is likely subject to steric hindrance from each other and from the cyclobutane ring. By simulating these rotations, it is possible to identify the most stable rotational conformations and to calculate the energy barriers that separate them.

Density Functional Theory (DFT) for Intermolecular Interactions and Reaction Mechanism Prediction

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure and reactivity of molecules. science.govmdpi.com It is particularly useful for studying systems like this compound, where experimental data on reaction mechanisms and transient interactions can be difficult to obtain.

Intermolecular Interactions: DFT calculations are employed to model and quantify non-covalent interactions, such as halogen bonds, which are particularly relevant for bromo-substituted compounds. The electron density distribution on a halogen atom in a covalent bond is anisotropic, leading to a region of positive electrostatic potential (a σ-hole) on the outermost portion of the halogen, capable of attractive interactions with nucleophiles. acs.org DFT can map these electrostatic potential surfaces, predicting the strength and directionality of halogen bonds between a molecule of this compound and other molecules or functional groups. acs.org The accuracy of these predictions is highly dependent on the chosen functional and dispersion correction method. rsc.org For instance, studies on various organic molecules, including those with heteroatoms like bromine, show that no single combination of functional and dispersion correction universally reproduces high-level CCSD(T) calculations, indicating the need for careful methodology selection. rsc.org

Reaction Mechanism Prediction: DFT is instrumental in elucidating reaction pathways by calculating the energies of reactants, products, transition states, and intermediates. mdpi.compatonlab.com For reactions involving this compound, such as nucleophilic substitutions or cycloadditions, DFT can help predict whether a reaction will proceed through a stepwise or concerted mechanism. mdpi.comnih.gov By calculating the activation free energies for different potential pathways, researchers can identify the most likely mechanism. nih.gov For example, in the study of cyclobutane pyrimidine (B1678525) dimer cycloreversion, DFT calculations were used to map the potential energy surface and determine that the reaction proceeds via a sequential, stepwise cleavage of the C5-C5 and C6-C6 bonds. nih.gov This level of mechanistic insight is crucial for controlling reaction outcomes and designing new synthetic routes.

Table 1: Application of DFT in Analyzing this compound This table is illustrative of typical data generated from DFT studies.

| Parameter | Description | Significance for this compound |

|---|---|---|

| Optimized Geometry | Calculates the lowest energy conformation, including bond lengths and angles. | Provides the most stable 3D structure of the molecule. |

| Vibrational Frequencies | Predicts infrared and Raman spectra. | Helps confirm the structure and identify functional groups. researchgate.net |

| Transition State Energy (ΔG‡) | The energy barrier that must be overcome for a reaction to occur. | Predicts reaction rates and identifies the rate-determining step. nih.gov |

| Molecular Electrostatic Potential (MEP) | Maps the electrostatic potential on the electron density surface. | Identifies electrophilic (e.g., σ-hole on bromine) and nucleophilic sites, predicting intermolecular interaction points. acs.orgresearchgate.net |

| Frontier Molecular Orbitals (HOMO-LUMO) | Analyzes the highest occupied and lowest unoccupied molecular orbitals. | Indicates the molecule's reactivity in processes like cycloadditions. mdpi.com |

Stereochemical Investigations and Diastereoselectivity Studies

The stereochemistry of reactions involving the cyclobutane core is fundamental to creating specifically functionalized three-dimensional structures. The synthesis of functionalized cyclobutanes often suffers from poor diastereoselectivity. nih.gov However, several methods have been developed to achieve high levels of stereocontrol.

Diastereoselectivity in the formation of substituted cyclobutanes can be influenced by the choice of reactants, catalysts, and reaction conditions. For instance, Lewis acid-catalyzed ring-opening reactions of bicyclobutanes with nucleophiles can produce highly functionalized cyclobutanes with very high diastereoselectivity. nih.gov Similarly, the [2+2] photocycloaddition of certain quinolones with alkenes can proceed with excellent stereoselectivity. researchgate.net

In the context of this compound, its geminal substitution pattern means the molecule itself is achiral. However, its reactions can generate new stereocenters. For example, its use as a precursor for spiro[3.3]heptane derivatives involves double alkylation reactions where the stereochemical outcome is critical. researchgate.netresearchgate.netchemrxiv.org The development of highly diastereoselective and enantioselective catalytic formal [4+3] cycloadditions of 1,1-cyclobutane diesters with nitrones demonstrates that precise stereocontrol is achievable, leading to optically active products with excellent diastereomeric ratios (up to >99/1 dr). acs.org Such studies highlight the potential to control the formation of specific diastereomers in reactions involving cyclobutane scaffolds.

Spatial Structure Evaluation via Exit Vector Plot (EVP) Analysis

Exit Vector Plot (EVP) analysis is a powerful tool for visualizing and comparing the three-dimensional chemical space covered by molecular scaffolds. researchgate.netrsc.org This method simplifies a disubstituted scaffold into a geometric model defined by the spatial relationship between two "exit vectors," which represent the bonds to the substituents. researchgate.netresearchgate.net The analysis uses four key geometric parameters:

r : The distance between the starting points of the two vectors.

φ1 and φ2 : The plane angles between each vector and the line connecting their starting points.

θ : The torsion (dihedral) angle defined by the two vectors and the line connecting them.

By plotting these parameters against each other (e.g., r vs. θ), EVPs provide a convenient way to classify and compare the spatial orientation of functional groups on different scaffolds. rsc.orgrsc.org

For cyclobutane derivatives, EVP analysis based on data from the Cambridge Structural Database (CSD) reveals distinct conformational regions. rsc.orgrsc.org For example, 1,2- and 1,3-disubstituted cyclobutanes occupy different areas in the EVP plots, distinguished primarily by the torsion angle θ. rsc.org The puckered nature of the cyclobutane ring leads to different spatial arrangements for substituents, such as pseudo-axial and pseudo-equatorial positions in trans-1,3-disubstituted scaffolds, which is reflected in the EVP. rsc.orgrsc.org This type of analysis has been applied to various cyclobutane-containing structures, including 1,2-difunctionalized cyclobutanes and spiro[3.3]heptane derivatives synthesized from precursors like 1,1-bis(bromomethyl)-3-(trifluoromethyl)cyclobutane. researchgate.netchemrxiv.orgacs.org The EVP provides a quantitative measure of the three-dimensionality of these building blocks, which is critical for applications in medicinal chemistry and materials science. researchgate.netacs.org

Table 2: Representative Exit Vector Plot (EVP) Parameters for Disubstituted Cyclobutane Scaffolds Data derived from analysis of the Cambridge Structural Database. rsc.org

| Scaffold | r (Å) | φ1 / φ2 (°) | θ (°) | EVP Region rsc.org |

|---|---|---|---|---|

| cis-1,2-C4 | ~1.5 | ~60 | ~25 | α |

| trans-1,2-C4 | ~1.5 | ~60 | ~100 | β |

| cis-1,3-C4 | ~2.2 | ~60 | ~0 | α |

| trans-1,3-C4 | ~2.2 | ~60 | ~180 | δ |

Future Directions and Emerging Research Avenues

Exploration of Novel Stereoselective Synthetic Pathways

The development of methods for the stereocontrolled synthesis of multi-substituted cyclobutanes is a significant area of interest in organic chemistry. acs.org While direct stereoselective synthesis of 1,1-bis(bromomethyl)cyclobutane itself is not the primary focus, the exploration of pathways to its derivatives with defined stereochemistry is a burgeoning field. Current research highlights several promising strategies that could be adapted to create chiral or geometrically defined analogs.

One such approach is the stereoselective synthesis of cyclobutanes through the contraction of larger ring systems, such as pyrrolidines. acs.org This method, utilizing iodonitrene chemistry, has demonstrated high stereoselectivity in producing substituted cyclobutane (B1203170) derivatives and could potentially be adapted for precursors to functionalized BCPs. acs.org Another avenue involves cascade reactions, where multiple bonds are formed in a single, controlled sequence. For instance, a cascade involving Ir-catalyzed asymmetric allylic etherification followed by a visible-light-induced [2+2] cycloaddition has been shown to produce enantioenriched cyclobutanes with excellent diastereo- and enantioselectivities. acs.org

Furthermore, synthetic methods that bypass the traditional [2+2] cycloaddition are emerging, offering alternative routes to complex cyclobutane structures. researchgate.net These strategies, which can include ring contractions and radical cyclizations, provide access to unique substitution patterns that may be difficult to achieve through conventional means. acs.orgresearchgate.net The application of these novel stereoselective methods to derivatives of this compound could yield a new library of chiral building blocks for medicinal chemistry and materials science.

Development of Asymmetric Transformations

Asymmetric transformations are crucial for the synthesis of enantiomerically pure compounds, a key requirement in the pharmaceutical industry. The conversion of a racemate into a pure enantiomer or a mixture where one enantiomer is in excess is a primary goal. iupac.org For derivatives of this compound, the development of asymmetric catalytic systems is a major research frontier.

Recent advances have focused on catalyst- and substituent-controlled chemoselectivity to synthesize fully substituted cyclobutane derivatives. researchgate.net These methods often employ chiral organocatalysts, such as squaramides or cinchona alkaloid-derived thioureas, to direct the formation of specific stereoisomers in cascade reactions. researchgate.net For example, highly diastereo- and enantioselective [2+2] type annulations of nitroolefins and vinylogous ketone dienolates have been achieved using chiral bifunctional squaramide catalysts. researchgate.net

Visible-light-mediated asymmetric catalysis is another rapidly advancing area. rsc.org Dual catalysis systems, combining a chiral Lewis acid with a photosensitizer, have been used for enantioselective [2+2] photocycloadditions, demonstrating control over both relative and absolute stereochemistry. rsc.org The development of novel chiral iridium complexes that act as both the photosensitizer and the source of asymmetry represents a significant step forward. rsc.org Applying these asymmetric strategies to reactions involving derivatives of this compound could provide access to a wide array of chiral cyclobutane-containing molecules. acs.orgresearchgate.net

Integration with Flow Chemistry and Sustainable Synthetic Methodologies

The push towards greener and more efficient chemical manufacturing has led to the increasing adoption of flow chemistry and other sustainable practices. d-nb.info Flow chemistry, which involves performing reactions in a continuously flowing stream rather than a batch-wise process, offers numerous advantages, including enhanced safety, better heat and mass transfer, and potential for automation. mdpi.comacs.orgresearchgate.net

The synthesis of cyclobutane polymers via solution-state intermolecular [2+2] photocycloaddition has been successfully optimized using continuous flow technology, demonstrating the potential for scalability and improved monomer tolerance. nih.gov For the synthesis of compounds like this compound and its derivatives, which can involve hazardous reagents or high-energy intermediates, flow chemistry offers a safer and more controlled environment. acs.org Superheated flow chemistry, operating at temperatures above the solvent's boiling point, can dramatically accelerate reaction rates, sometimes even eliminating the need for a catalyst. nih.gov

In addition to flow chemistry, green chemistry principles are being applied to cyclobutane synthesis. This includes the use of less hazardous reagents, such as aqueous bromate-bromide mixtures for bromination, and developing synthetic routes that minimize waste and environmental impact. d-nb.info The integration of these sustainable methodologies into the synthesis of this compound and its downstream products is a key area for future research, aiming to make these valuable building blocks more accessible and their production more environmentally benign. d-nb.infonih.gov

Theoretical Predictions for Undiscovered Reactivity Modes

Computational chemistry has become an indispensable tool for understanding and predicting chemical reactivity, particularly for strained molecules like those derived from this compound. rsc.organnualreviews.org Theoretical studies, using methods like Density Functional Theory (DFT) and high-level ab initio calculations, provide deep insights into reaction mechanisms, transition state geometries, and the energetic landscapes of complex reactions. researchgate.netaip.org

A significant area of theoretical investigation is the chemistry of bicyclobutanes (BCBs), which can be formed from cyclobutane precursors. Computational methods have been used to study the strain energy of BCBs, the nature of the central bond, and the effects of substituents on their stability and reactivity. rsc.org For instance, calculations have shown that electron-withdrawing groups can have a stabilizing effect on the bicyclobutane system. rsc.org

Theoretical models are also being developed to predict the stereochemical outcomes of reactions. For example, non-adiabatic molecular dynamics (NAMD) simulations have been used to model the photochemical denitrogenation of diazabicyclo[2.1.1]hexenes to form strained 1,3-dihalogenated bicyclobutanes, predicting the diastereomeric excess with high accuracy. acs.org Furthermore, computational studies are crucial for exploring potential energy surfaces of isomerization reactions, such as the conversion of bicyclobutane to butadiene, helping to elucidate the preferred reaction pathways. aip.org By applying these theoretical approaches to this compound and its derivatives, researchers can predict novel reactivity modes and design experiments to access previously undiscovered chemical transformations.

Applications in Advanced Chemical Biology Probes (General)

The unique three-dimensional structure of the cyclobutane ring makes it an attractive scaffold in medicinal chemistry and chemical biology. nih.gov Cyclobutane derivatives are increasingly being used as bioisosteres, where they replace other chemical groups, such as alkenes or aromatic rings, to improve the pharmacological properties of drug candidates. nih.govnih.gov The rigid, puckered structure of the cyclobutane core can confer metabolic stability, restrict molecular conformation, and provide specific exit vectors for pharmacophore groups. nih.govnih.gov

Bicyclo[1.1.1]pentanes (BCPs), which are readily synthesized from precursors like this compound, have emerged as particularly valuable bioisosteres for para-substituted benzene (B151609) rings. nih.govacs.org This has sparked significant interest in developing functionalized BCPs for use as chemical probes to study biological systems. lboro.ac.uk These probes can be designed to interact with specific biological targets, helping to elucidate their function and role in disease.

The development of advanced chemical biology probes often involves incorporating reporter groups, such as fluorescent dyes or affinity tags, onto a core scaffold. The synthetic accessibility of functionalized cyclobutanes and BCPs allows for the systematic modification of the core structure to optimize binding affinity, selectivity, and pharmacokinetic properties. bohrium.com While specific applications are diverse, the general trend is to leverage the unique structural and chemical properties of the cyclobutane and BCP motifs to create sophisticated tools for exploring complex biological processes. nih.govresearchgate.net

Interactive Data Table: Properties of Key Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|

| This compound | C6H10Br2 | 241.95 | 20371-79-3 |

| Bicyclo[1.1.1]pentane | C5H8 | 68.12 | 311-75-1 |

| [1.1.1]Propellane | C5H6 | 66.10 | 35634-10-7 |

Q & A

Q. What role does this compound play in polymer chemistry?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.